4-Chlorophenyl Sulfamate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
25998-89-4 |
|---|---|
Molecular Formula |
C6H6ClNO3S |
Molecular Weight |
207.64 g/mol |
IUPAC Name |
(4-chlorophenyl) sulfamate |
InChI |
InChI=1S/C6H6ClNO3S/c7-5-1-3-6(4-2-5)11-12(8,9)10/h1-4H,(H2,8,9,10) |
InChI Key |
CQGQVNKFCSRASR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OS(=O)(=O)N)Cl |
Origin of Product |
United States |
As a Monomer in Polycondensation Reactions:
4-Chlorophenyl sulfamate (B1201201), or a derivative thereof, could potentially serve as a monomer in step-growth polymerization reactions. For this to occur, the molecule would need to be bifunctionalized to allow for chain extension.
Synthesis of Diamine or Diol Monomers: Through functional group interconversion, the 4-chlorophenyl sulfamate could be converted into a diamine or diol monomer. For example, reduction of a nitro group introduced onto the aromatic ring would yield a diamine, while etherification or esterification reactions at a hydroxyl group (introduced via nucleophilic substitution of the chloride) could produce a diol. These bifunctional monomers could then be copolymerized with diacyl chlorides or diisocyanates to form non-biodegradable polyamides or polyurethanes, respectively. The presence of the chlorine atom and the sulfamate group as a pendant moiety would be expected to influence the polymer's properties.
As a Chain Terminator or End Capping Agent:
In its native form, 4-chlorophenyl sulfamate (B1201201) is monofunctional with respect to typical polymerization reactions. As such, it could be utilized as a chain terminator or an end-capping agent to control the molecular weight of a polymer. For instance, in a polycondensation reaction, the sulfamate's N-H bond could react with an acyl chloride or isocyanate group at the end of a growing polymer chain, thereby terminating further propagation.
As a Pendant Group Via Polymer Modification:
An alternative strategy involves the post-polymerization modification of a pre-existing polymer. A polymer with reactive sites, such as hydroxyl or amino groups, could be reacted with a derivative of 4-chlorophenyl sulfamate (B1201201). For example, 4-chlorophenylsulfamoyl chloride could be synthesized and then reacted with a polymer containing pendant hydroxyl groups (e.g., polyvinyl alcohol) or amino groups (e.g., polyethyleneimine) to attach the 4-chlorophenyl sulfamate moiety as a side chain.
The following table outlines theoretical strategies for incorporating this compound into non-biodegradable polymers.
| Incorporation Strategy | Polymerization/Modification Type | Resulting Polymer Class | Potential Properties Conferred |
| As a bifunctional monomer derivative | Polycondensation | Polyamides, Polyurethanes, Polyesters | Increased thermal stability, Flame retardancy, Altered solubility |
| As a chain terminator | Step-growth polymerization | Various | Molecular weight control |
| As a pendant group | Polymer modification | Polyvinyl sulfamates, Poly(ethyleneimine) derivatives | Modified surface properties, Increased polarity |
Table 2: Theoretical Strategies for Incorporating this compound into Non-biodegradable Polymers
The inclusion of the this compound unit into a polymer architecture is a nuanced approach to tailor material properties. While not a mainstream strategy, the principles of polymer chemistry suggest its feasibility for creating specialty polymers with specific performance characteristics for applications where biodegradability is not a requirement. Further research would be needed to fully explore the synthetic routes and the resulting properties of such novel polymeric materials.
Structural Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous assignment of protons and carbons within a molecular framework. Through the application of one-dimensional and multi-dimensional NMR experiments, a detailed portrait of the 4-Chlorophenyl sulfamate (B1201201) structure can be assembled.
The ¹H NMR spectrum of 4-Chlorophenyl sulfamate is anticipated to exhibit distinct signals corresponding to the aromatic protons of the 4-chlorophenyl ring and the protons of the sulfamate group's amino functionality. The aromatic region is expected to display a characteristic AA'BB' splitting pattern, typical of a 1,4-disubstituted benzene (B151609) ring.
The protons ortho to the sulfamate group (H-2 and H-6) would be chemically equivalent, as would the protons meta to the sulfamate group (H-3 and H-5). Due to the anisotropic effect of the sulfamate group, these two sets of protons would have slightly different chemical environments, leading to two distinct signals. Each signal would appear as a doublet due to coupling with the adjacent proton. The amino protons of the sulfamate group (-NH₂) are expected to appear as a broad singlet, the chemical shift of which can be influenced by solvent, concentration, and temperature due to hydrogen bonding.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Predicted data based on analogous compounds)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-2, H-6 | 7.2 - 7.4 | Doublet |
| H-3, H-5 | 7.4 - 7.6 | Doublet |
| -NH₂ | 5.0 - 7.0 | Broad Singlet |
The proton-decoupled ¹³C NMR spectrum of this compound would provide further confirmation of the carbon skeleton. Four distinct signals are expected in the aromatic region, corresponding to the four unique carbon environments in the 1,4-disubstituted phenyl ring.
The carbon atom attached to the sulfamate group (C-1) and the carbon atom bonded to the chlorine atom (C-4) are quaternary carbons and are expected to show weaker signals. The two sets of equivalent methine carbons (C-2/C-6 and C-3/C-5) would give rise to two more intense signals. The chemical shifts are influenced by the electronegativity and resonance effects of the substituents.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Predicted data based on analogous compounds)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 | 148 - 152 |
| C-2, C-6 | 120 - 125 |
| C-3, C-5 | 129 - 132 |
| C-4 | 130 - 135 |
For more complex derivatives of this compound, or to resolve any ambiguities in the one-dimensional spectra, multi-dimensional NMR techniques are invaluable. Techniques such as COSY (Correlation Spectroscopy) would establish the coupling relationships between adjacent protons in the aromatic ring, confirming the AA'BB' system.
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and can offer insights into its conformational properties.
The IR and Raman spectra of this compound are expected to show characteristic absorption bands corresponding to the vibrations of the sulfamate and the 4-chlorophenyl moieties.
Key vibrational modes for the sulfamate group include the N-H stretching vibrations, which typically appear as two distinct bands in the IR spectrum for a primary amine, corresponding to symmetric and asymmetric stretching. The S=O stretching vibrations are also prominent, usually appearing as strong bands in the IR spectrum. The S-O and S-N stretching vibrations occur at lower frequencies.
The 4-chlorophenyl group will exhibit characteristic C-H stretching vibrations in the aromatic region, C=C stretching vibrations of the benzene ring, and a C-Cl stretching vibration at a lower wavenumber.
Table 3: Predicted Characteristic Vibrational Frequencies for this compound (Predicted data based on analogous compounds)
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |
| N-H Asymmetric Stretch | 3350 - 3450 | IR, Raman |
| N-H Symmetric Stretch | 3250 - 3350 | IR, Raman |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| S=O Asymmetric Stretch | 1350 - 1400 | IR |
| S=O Symmetric Stretch | 1150 - 1180 | IR |
| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |
| S-O Stretch | 800 - 900 | IR |
| C-Cl Stretch | 700 - 800 | IR, Raman |
Vibrational spectroscopy can also be employed to study the conformational isomers of this compound. Different spatial arrangements of the sulfamate group relative to the phenyl ring can give rise to distinct vibrational frequencies. By analyzing the spectra, potentially with the aid of computational modeling, it is possible to identify the preferred conformation(s) in the solid state or in solution.
For instance, rotational isomers (rotamers) around the C-O and O-S bonds could exist. These different conformers may have slightly different energies and would be expected to exhibit subtle shifts in their vibrational spectra. Temperature-dependent studies of the IR or Raman spectra can provide information about the relative stabilities of these conformers and the energy barriers to their interconversion. The presence of specific bands that appear or disappear upon changes in temperature or solvent polarity can be indicative of a conformational equilibrium.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns. Both electron ionization (EI) and electrospray ionization (ESI) techniques can be applied to this compound, each providing complementary information.
The molecular ion peak would be expected at an m/z corresponding to the molecular weight of this compound (C₆H₆ClNO₃S). A primary fragmentation pathway would likely involve the cleavage of the S-O bond, leading to the formation of a 4-chlorophenoxy radical and a sulfamoyl cation ([H₂NSO₂]⁺), or a 4-chlorophenoxy cation ([ClC₆H₄O]⁺) and a sulfamoyl radical. Further fragmentation of the 4-chlorophenoxy cation could involve the loss of a chlorine atom or a carbon monoxide molecule. Another significant fragmentation would be the loss of SO₂ to form a 4-chloroanilino radical cation. The relative abundances of these fragment ions would provide valuable information for structural confirmation.
Table 1: Predicted Major Fragment Ions of this compound in EI-MS
| Predicted Fragment Ion | Structure | m/z (for ³⁵Cl) |
| Molecular Ion | [ClC₆H₄OSO₂NH₂]⁺ | 207 |
| 4-Chlorophenoxy cation | [ClC₆H₄O]⁺ | 128 |
| Sulfamoyl cation | [H₂NSO₂]⁺ | 80 |
| Phenyl cation | [C₆H₄]⁺ | 76 |
| Loss of SO₂ | [ClC₆H₄NH₂]⁺ | 127 |
Note: The m/z values are calculated using the most abundant isotope for each element.
Electrospray ionization is a soft ionization technique that is particularly useful for polar and thermally labile molecules. In ESI-MS, this compound would typically be analyzed in solution, and the resulting spectrum would likely show the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.
In positive ion mode, the protonated molecule would be observed at an m/z corresponding to the molecular weight plus the mass of a proton. In negative ion mode, the deprotonated molecule, formed by the loss of a proton from the sulfamate nitrogen, would be detected. Tandem mass spectrometry (MS/MS) experiments on these precursor ions could be performed to induce fragmentation and provide further structural information, which would likely show similar fragmentation patterns to those predicted for EI-MS, such as the loss of SO₂ or cleavage of the S-O bond.
X-ray Crystallography for Solid-State Structure Determination
Although a single-crystal X-ray structure of this compound has not been reported in the Cambridge Structural Database, analysis of closely related structures, such as substituted phenyl sulfonamides and 4-chlorophenyl derivatives, allows for a reliable prediction of its key structural features.
Table 2: Predicted Crystallographic Parameters for this compound
| Parameter | Predicted Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar centrosymmetric group |
| a (Å) | 10-15 |
| b (Å) | 5-10 |
| c (Å) | 15-20 |
| β (°) | 90-110 (for monoclinic) |
| Z | 4 |
Note: These are generalized predictions based on similar small organic molecules.
Powder X-ray diffraction is a valuable technique for the characterization of polycrystalline materials. A PXRD pattern is a fingerprint of a specific crystalline solid and can be used for phase identification, to assess sample purity, and to detect polymorphism. mdpi.com
The PXRD pattern of a crystalline sample of this compound would exhibit a series of diffraction peaks at specific 2θ angles. The position and intensity of these peaks are determined by the crystal lattice parameters (a, b, c, α, β, γ). While a reference pattern for this compound is not available, a high-quality experimental PXRD pattern could be indexed to determine the unit cell parameters. This data is crucial for quality control in any synthetic process producing this compound in solid form.
The crystal packing of this compound would be dominated by a network of intermolecular hydrogen bonds involving the sulfamate group. The N-H protons of the sulfamate group are expected to act as hydrogen bond donors, while the sulfonyl oxygen atoms and potentially the phenolic oxygen atom would act as acceptors. These hydrogen bonds are a primary driving force in the formation of the crystal lattice. nih.gov
In addition to hydrogen bonding, other intermolecular interactions are expected to play a significant role in the crystal packing. These include π-π stacking interactions between the aromatic rings of adjacent molecules and halogen bonding involving the chlorine atom.
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. researchgate.netguidechem.com The Hirshfeld surface is mapped with properties such as dnorm (which highlights close contacts), shape index, and curvedness. For this compound, the Hirshfeld surface analysis would be expected to reveal:
Bright red spots on the dnorm surface , indicating the locations of strong hydrogen bonding interactions involving the N-H and S=O groups.
Reciprocal bow-tie patterns on the shape index surface , characteristic of π-π stacking interactions between the phenyl rings.
A region of positive electrostatic potential (blue) around the N-H protons and a region of negative potential (red) around the sulfonyl oxygen atoms , further illustrating the hydrogen bonding propensity.
Other Spectroscopic Techniques
Beyond foundational methods like NMR and IR spectroscopy, other specialized techniques provide further layers of structural and electronic information.
UV-Visible Spectroscopy
UV-Visible spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths at which these absorptions occur are characteristic of the molecule's chromophores—the parts of the molecule that absorb light.
For aromatic compounds like this compound, the electronic transitions are typically of the π → π* type, involving the promotion of electrons from pi bonding orbitals to pi anti-bonding orbitals within the benzene ring. The substitution pattern on the ring, including the chloro and sulfamate groups, influences the energy of these transitions and thus the position of the absorption maxima (λmax).
Despite extensive searches of scientific literature and chemical databases, specific experimental UV-Visible spectroscopic data, such as the absorption maxima (λmax) and corresponding molar absorptivity (ε) values for this compound, are not publicly available at this time. Such data would be instrumental in fully characterizing its electronic structure.
Interactive Data Table: UV-Visible Spectroscopy Data for this compound
| Parameter | Value | Solvent |
| λmax (nm) | Data not available | Not applicable |
| Molar Absorptivity (ε) (L·mol-1·cm-1) | Data not available | Not applicable |
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons. It is a highly sensitive method for studying paramagnetic substances, which include free radicals, transition metal ions, and certain electronically excited states.
For a molecule like this compound, which is a diamagnetic species with all its electrons paired in its ground state, EPR spectroscopy is not a conventional characterization technique. An EPR spectrum would only be observable if the compound were to be converted into a paramagnetic form, for instance, through oxidation or reduction to form a radical ion, or if it were complexed with a paramagnetic metal center.
As no studies indicating the formation of such paramagnetic species of this compound have been reported in the available scientific literature, there is no EPR spectroscopic data to present. The compound in its stable, neutral form is EPR silent.
Interactive Data Table: EPR Spectroscopy Data for this compound
| Parameter | Value |
| g-factor | Not applicable (Diamagnetic) |
| Hyperfine Coupling Constants (A) | Not applicable (Diamagnetic) |
Computational and Theoretical Chemistry Studies of 4 Chlorophenyl Sulfamate Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting molecular geometries, electronic properties, and reactivity. DFT calculations have been widely applied to study aryl sulfamates and related compounds, providing a theoretical framework for understanding 4-Chlorophenyl Sulfamate (B1201201). acs.orgnih.govmdpi.com
Geometry Optimization and Electronic Structure Analysis
The first step in most computational studies is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a molecule like 4-Chlorophenyl Sulfamate, this would be performed using a specific functional, such as B3LYP, and a basis set (e.g., 6-31+G(d,p)) to achieve a balance between accuracy and computational cost. mdpi.com The optimization provides key structural parameters like bond lengths, bond angles, and dihedral angles.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap Determination
Frontier Molecular Orbital (FMO) theory is a critical component of understanding chemical reactivity. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO : Represents the ability of a molecule to donate an electron, acting as a nucleophile.
LUMO : Represents the ability of a molecule to accept an electron, acting as an electrophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nanomedicine-rj.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. For aryl sulfamates, DFT calculations are essential for determining these energy values and predicting reactivity patterns. nanomedicine-rj.com
Table 1: Illustrative Frontier Molecular Orbital Data for Aryl Compounds
| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Aryl Sulfamate Derivative | -6.8 | -1.5 | 5.3 |
| Chlorophenyl Derivative A | -7.1 | -1.2 | 5.9 |
| Chlorophenyl Derivative B | -6.5 | -1.8 | 4.7 |
Global Reactivity Descriptors
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. These descriptors provide a quantitative measure of the molecule's stability and reactivity.
Ionization Potential (I) : The energy required to remove an electron. Approximated as I ≈ -EHOMO.
Electron Affinity (A) : The energy released when an electron is added. Approximated as A ≈ -ELUMO.
Electronegativity (χ) : The ability of an atom to attract electrons. Calculated as χ = (I + A) / 2.
Chemical Hardness (η) : Measures the resistance to change in electron distribution. Calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap.
Chemical Softness (S) : The reciprocal of hardness (S = 1/η). Soft molecules are more reactive.
Electrophilicity Index (ω) : Measures the propensity to accept electrons. Calculated as ω = μ² / (2η), where μ is the chemical potential (μ = -χ).
These descriptors, derived from DFT calculations, are invaluable for comparing the reactivity of this compound with other related molecules.
Table 2: Calculated Global Reactivity Descriptors
| Descriptor | Formula | Illustrative Value |
|---|---|---|
| Electronegativity (χ) | (I + A) / 2 | 4.15 eV |
| Chemical Hardness (η) | (I - A) / 2 | 2.65 eV |
| Chemical Softness (S) | 1 / η | 0.38 eV⁻¹ |
| Electrophilicity Index (ω) | μ² / (2η) | 3.25 eV |
Molecular Dynamics (MD) Simulations
Molecular Dynamics simulations are a computational method for analyzing the physical movements of atoms and molecules over time. MD provides detailed information on the conformational flexibility and interaction dynamics of a molecule, which is not accessible from static DFT calculations.
Conformational Flexibility and Dynamic Behavior
MD simulations can reveal the dynamic nature of this compound by simulating its movement in a given environment (e.g., in a solvent like water) over a period of time. This allows for the exploration of its conformational landscape—the different shapes the molecule can adopt through bond rotations. Understanding this flexibility is crucial, as the molecule's conformation can significantly influence its ability to interact with biological targets. For accurate simulations of sulfamated compounds, the development and benchmarking of appropriate force field parameters are critical to correctly model their electrostatic interactions. acs.orgnih.gov
Simulation of Ligand-Receptor Interactions
MD simulations are a cornerstone of modern drug discovery for studying how a ligand, such as this compound, interacts with a biological receptor (e.g., an enzyme). ethernet.edu.et After an initial docking pose is predicted, an MD simulation is run to assess the stability of the ligand-receptor complex and to characterize the binding mechanism in detail.
The simulation tracks the trajectory of the ligand within the receptor's binding site, providing insights into:
Binding Stability : By monitoring the root-mean-square deviation (RMSD) of the ligand and protein over time, the stability of the binding pose can be confirmed.
Key Intermolecular Interactions : The simulation can identify and quantify specific interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that anchor the ligand in the binding pocket.
Binding Free Energy : Advanced techniques can be used to calculate the binding free energy, providing a quantitative measure of the ligand's affinity for the receptor.
These simulations offer a dynamic picture of the binding event, highlighting the crucial atomic-level details that govern molecular recognition, which is essential for rational drug design. acs.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA) (theoretical focus)
No QSAR or CoMFA studies specifically investigating this compound were found. This type of analysis typically requires a dataset of structurally related compounds with measured biological activities to derive a mathematical model correlating chemical structure with activity. Such a dataset and corresponding computational analysis for sulfamate derivatives including the 4-chlorophenyl variant have not been reported.
Prediction of Spectroscopic Parameters
There are no available studies that report the ab initio or Density Functional Theory (DFT) based prediction of spectroscopic parameters (such as IR, Raman, or NMR spectra) for this compound. While computational methods for predicting these parameters are well-established, their application to this specific compound has not been documented in the literature.
Analysis of Non-Covalent Interactions within Crystal Packing (e.g., Hirshfeld surfaces)
A prerequisite for Hirshfeld surface analysis is the availability of a solved crystal structure from which crystallographic information files (.cif) can be obtained. A search of crystallographic databases did not yield a crystal structure for this compound. Consequently, no studies on its crystal packing, non-covalent interactions, or Hirshfeld surface analysis have been published.
Role As a Synthetic Intermediate and Building Block in Organic Synthesis
Precursor in the Synthesis of Complex Aromatic and Heterocyclic Systems
The 4-chlorophenyl sulfonyl group is a key pharmacophore and a versatile precursor for constructing elaborate aromatic and heterocyclic systems, which are central to medicinal chemistry and materials science.
The synthesis of sulfonamides is a cornerstone of medicinal chemistry, and precursors containing the 4-chlorophenyl sulfonyl group are instrumental in this area. google.com The most common method for creating the sulfonamide linkage involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. ekb.eg
A pertinent example is the synthesis of novel 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide derivatives. The process begins with 4-chlorobenzoic acid, which is converted through a multi-step sequence into the key intermediate, 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. nih.govnih.govresearchgate.net This thiol is then transformed into the highly reactive 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonyl chloride. nih.gov The final step involves the nucleophilic attack of various amines on this sulfonyl chloride to yield the target sulfonamide derivatives. nih.govnih.govresearchgate.net The reaction conditions, such as solvent and temperature, are optimized to achieve high yields. nih.gov
Table 1: Synthesis of 5-(4-chlorophenyl)-N-piperidin-1-yl-1,3,4-thiadiazole-2-sulfonamide
| Reactants | Reagents/Conditions | Product | Yield (%) | Ref |
|---|
This synthetic strategy highlights the role of the 4-chlorophenyl sulfonyl precursor as a robust platform for generating libraries of sulfonamide compounds for biological screening. nih.gov
The 4-chlorophenyl group is frequently incorporated into thiazole (B1198619) and triazole heterocycles, which are known for their diverse biological activities. bsu.edu.egmdpi.com
Thiazole Derivatives: The synthesis of thiazole rings often involves the reaction of an α-haloketone with a thioamide or thiourea (B124793). Compounds bearing a 4-chlorophenyl moiety can be used as starting materials in these condensation reactions. For instance, new thiazole derivatives bearing a sulfonamide moiety have been synthesized to explore their potential as anticancer agents. bsu.edu.egiaea.org In one pathway, 2-bromo-1-(4-chlorothiophen-2-yl)ethan-1-one is reacted with thiourea to form the core thiazole amine structure, which is then further functionalized. frontiersin.org
Triazole Derivatives: Various synthetic routes lead to 1,2,4-triazoles incorporating a 4-chlorophenyl substituent. A common method involves the reaction of 1-(2-furoyl)-4-(4-chlorophenyl)thiosemicarbazide with a base to induce cyclization, forming 4-(4-Chlorophenyl-)-5-Furan-2-yl)-4H-1,2,4-triazole-3-thiol. mdpi.com Another approach involves designing N-[1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylidene]hydroxylamine esters as potential anticonvulsant agents, demonstrating the integration of the 4-chlorophenyl group into complex triazole structures. nih.gov
The synthesis of these heterocyclic systems underscores the utility of 4-chlorophenyl precursors in creating structurally diverse molecules with potential therapeutic applications.
4-Chlorophenyl sulfonyl compounds are key intermediates in the synthesis of functionalized cyclohexanone (B45756) derivatives. These cyclohexanones are valuable building blocks, particularly for therapeutically active compounds. google.com
A notable application is the synthesis of 4,4-disubstituted cyclohexanones, such as 4-[(4-chlorophenyl)sulfonyl]-4-(2,5-difluorophenyl)cyclohexanone. google.com This compound serves as a crucial intermediate for gamma-secretase inhibitors. The synthesis involves the reaction of a lithiated sulfone with a cyclohexanone precursor. The resulting product can then be further transformed, for example, by reacting it with diethyl cyanomethylphosphonate to yield [4-[(4-chlorophenyl)sulfonyl]-4-(2,5-difluorophenyl)cyclohexylidene]acetonitrile. google.com
Table 2: Key Intermediates in Cyclohexanone Synthesis
| Intermediate Name | Role | Reference |
|---|---|---|
| 4-[(4-chlorophenyl)sulfonyl]-4-(2,5-difluorophenyl)cyclohexanone | Key intermediate for gamma-secretase inhibitors | google.com |
The synthesis of these complex cyclohexanone structures demonstrates the strategic importance of the 4-chlorophenyl sulfonyl group in constructing non-aromatic carbocyclic systems.
Scaffold for the Development of Novel Molecular Architectures
Beyond serving as a simple precursor, the 4-chlorophenyl sulfamate (B1201201) scaffold enables the application of advanced synthetic methodologies to create novel and complex molecular architectures.
Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules in a single step from three or more reactants. While direct examples involving 4-chlorophenyl sulfamate in classic MCRs are not prevalent, related strategies that combine multiple transformations in one pot are employed for the synthesis of sulfonamides.
A sophisticated approach involves a palladium-catalyzed three-component synthesis of sulfonamides using sulfuric chloride as a linchpin. nih.gov In this process, sulfuric chloride acts as the source of the sulfonyl group, which couples with a secondary amine and an arylboronic acid via a Suzuki-Miyaura coupling reaction. nih.gov This method allows for the direct formation of a C-S bond, bypassing the often challenging S-N bond formation step. nih.gov This strategy, while not a traditional MCR, embodies the efficiency and convergence principles of MCRs by assembling the final sulfonamide from three distinct components in a single, catalytic process.
The sulfonamide group (related to the sulfamate) is a powerful Directed Metalation Group (DMG) in organic synthesis. organic-chemistry.orgwikipedia.org In a process known as Directed ortho-Metalation (DoM), the DMG coordinates to a strong base, typically an organolithium reagent, and directs the deprotonation of the aromatic ring exclusively at the ortho position. wikipedia.orgbaranlab.org
This regioselective lithiation generates a potent aryllithium intermediate which can then be quenched with a wide variety of electrophiles, allowing for precise functionalization of the aromatic ring adjacent to the sulfonyl group. wikipedia.org
Scheme: General Principle of Directed ortho-Metalation
Coordination: The sulfonamide group on the 4-chlorophenyl ring coordinates with an alkyllithium reagent.
Deprotonation: The alkyllithium deprotonates the closest ortho-proton, forming an aryllithium intermediate.
Electrophilic Quench: The aryllithium reacts with an electrophile (E+), introducing a new functional group at the ortho position.
Following DoM, the newly functionalized aryl ring can undergo further transformations, most notably palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. organic-chemistry.org This powerful combination of DoM followed by a cross-coupling reaction allows for the construction of complex biaryl and heterobiaryl sulfonamides from simple precursors. nih.gov The 4-chlorophenyl group itself can participate as the halide partner in such couplings, offering another avenue for molecular diversification. researchgate.net
Intermediates in the Preparation of High-Value Organic Compounds
This compound, while a relatively simple molecule, possesses latent reactivity that can be exploited for the synthesis of more complex, high-value organic compounds. Its utility as a synthetic intermediate stems from the distinct reactivity of its three main components: the 4-chlorophenyl ring, the sulfamate functional group, and the potential for reactions at the nitrogen atom. Although specific, large-scale applications of this compound as a key intermediate are not extensively documented in publicly available research, its potential can be inferred from the well-established chemistry of related aryl sulfamates and chloroaromatic compounds.
The primary role of this compound as a synthetic intermediate often involves the strategic modification or replacement of its functional groups to build molecular complexity. Key transformations can be categorized as follows:
Cross-Coupling Reactions: The 4-chlorophenyl group can participate in various transition metal-catalyzed cross-coupling reactions. For instance, in Suzuki-Miyaura coupling reactions, aryl sulfamates can act as coupling partners, analogous to aryl halides. nih.gov This allows for the formation of carbon-carbon bonds, enabling the synthesis of biaryl compounds. The presence of the chloro-substituent offers an additional handle for sequential cross-coupling reactions, potentially allowing for the synthesis of unsymmetrical poly-aromatic systems.
Directed ortho-Metalation: The sulfamate group can act as a directed metalation group (DMG), facilitating the deprotonation of the aromatic ring at the position ortho to the sulfamate. This regioselective lithiation or metalation allows for the introduction of a wide range of electrophiles at a specific position, leading to the formation of highly substituted aromatic compounds.
Nucleophilic Aromatic Substitution (SNAr): While the chlorine atom on the phenyl ring is generally unreactive towards nucleophilic substitution, its reactivity can be enhanced by the presence of strongly electron-withdrawing groups. In certain molecular contexts, the sulfamate moiety could be modified to activate the ring for SNAr reactions, allowing for the introduction of various nucleophiles such as amines, alkoxides, or thiolates.
Modification of the Sulfamate Group: The sulfamate group itself can be a site of chemical modification. For example, the nitrogen atom can be functionalized, or the entire group can be cleaved to reveal a phenol. This latter transformation is particularly useful as it allows the sulfamate to serve as a protecting group for a phenolic hydroxyl group, which can be unmasked under specific conditions.
The following table summarizes the potential transformations of this compound and the resulting classes of high-value organic compounds that could be synthesized.
| Transformation | Reagents and Conditions | Resulting Compound Class | Potential Application Area |
| Suzuki-Miyaura Coupling | Palladium or Nickel catalyst, Boronic acid, Base | Biaryl compounds | Pharmaceuticals, Agrochemicals, Organic electronics |
| Directed ortho-Metalation | Strong base (e.g., n-BuLi), Electrophile | ortho-Functionalized aryl sulfamates | Fine chemicals, Pharmaceutical intermediates |
| Nucleophilic Aromatic Substitution | Strong nucleophile, High temperature/pressure | Substituted phenyl sulfamates | Dyes, Polymers |
| N-Functionalization of Sulfamate | Alkyl halides, Base | N-substituted aryl sulfamates | Biologically active molecules |
| Cleavage to Phenol | Acid or base hydrolysis | 4-Chlorophenol | Disinfectants, Herbicides, Drug synthesis |
Table 1: Potential Synthetic Transformations of this compound
The strategic application of these transformations allows for the incorporation of the this compound core into a diverse array of more complex molecules. For example, its use in the synthesis of novel pharmaceutical scaffolds or as a building block for agrochemicals is a plausible, albeit not widely reported, application. The dual functionality of the chloro and sulfamate groups provides a versatile platform for medicinal chemists and process developers to explore in the design of new synthetic routes to valuable target molecules.
Strategies for Incorporating this compound into Polymer Precursors (non-biodegradable polymer aspects only)
The incorporation of this compound into non-biodegradable polymers can impart specific properties to the resulting materials, such as enhanced thermal stability, flame retardancy, and modified solubility. The presence of the aromatic ring and the polar sulfamate group can influence the polymer's mechanical and chemical characteristics. Several strategies can be envisioned for the integration of this compound into polymer chains, primarily by leveraging the reactivity of its functional groups to form covalent bonds within a polymer backbone or as a pendant group.
Enzymatic Interaction Studies Mechanistic Chemical Aspects
Molecular Recognition and Binding Mechanisms of Sulfamate (B1201201) Groups to Enzyme Active Sites
The sulfamate group is a key pharmacophore responsible for the potent and often specific inhibition of several key enzymes. Its ability to act as a mimic of the natural sulfate (B86663) group, combined with its unique electronic and steric properties, allows for strong and targeted interactions within enzyme active sites. The molecular recognition is primarily driven by its tetrahedral geometry and its capacity to engage in crucial hydrogen bonding and electrostatic interactions.
Aryl sulfamates, including 4-chlorophenyl sulfamate, are recognized as potent, active-site-directed, irreversible inhibitors of steroid sulfatase (STS). acs.orgnih.govoup.com The underlying mechanism is a multi-step process that culminates in the covalent modification of the enzyme's active site.
Substrate Mimicry : The sulfamate moiety acts as a mimic of the endogenous substrate, estrone-3-O-sulfate (E1S). This allows the inhibitor to be recognized and bind to the STS active site. oup.com The steroid-like scaffold of many inhibitors further facilitates this initial binding.
Active Site Binding : Docking studies indicate that upon entering the active site, the sulfamate group positions itself to interact with the catalytic machinery, including a key calcium ion, in a manner similar to the sulfate group of the natural substrate. oup.com The rest of the molecule, such as the chlorophenyl group, settles into a largely hydrophobic binding pocket.
Irreversible Sulfamoylation : The key inhibitory step involves the transfer of the sulfamoyl group (SO₂NH₂) from the inhibitor to a catalytic residue in the enzyme's active site. This process, known as sulfamoylation, forms a permanent covalent bond with the enzyme, rendering it inactive. acs.orgnih.gov This is consistent with time- and concentration-dependent inhibition, where the natural substrate can protect the enzyme from inactivation, confirming an active-site-directed mechanism. nih.govnih.gov The reaction is believed to involve a nucleophilic attack from a unique Cα-formylglycine (FGly) residue, which is a hallmark of the sulfatase enzyme family. nih.govnih.gov Evidence suggests that two active site residues are modified by sulfamate inhibitors, potentially a histidine and a tyrosine, which may play a role in the catalytic mechanism. acs.orgnih.gov
The sulfamate group is a well-established zinc-binding group (ZBG) for the inhibition of carbonic anhydrase (CA) isoenzymes. nih.govtandfonline.com The mechanism is distinct from STS inhibition as it is typically a reversible process based on coordination chemistry.
Zinc Coordination : The core of the CA inhibition mechanism involves the direct interaction of the sulfamate group with the catalytic Zn(II) ion located at the bottom of the active site. nih.gov In its deprotonated, anionic form, the nitrogen atom of the sulfamate moiety coordinates to the zinc ion, displacing the zinc-bound water molecule or hydroxide (B78521) ion that is essential for the enzyme's catalytic cycle. tandfonline.comnih.gov
Hydrogen Bond Network : The binding of the sulfamate inhibitor is further stabilized by a network of hydrogen bonds. X-ray crystallographic studies of related sulfonamide and sulfamate inhibitors in complex with CA II have shown a highly conserved interaction pattern. acs.org The oxygen atoms of the sulfamate group typically form hydrogen bonds with the backbone amide of the "gatekeeper" residue, Threonine 199 (Thr199). nih.gov This interaction helps to properly orient and anchor the inhibitor within the active site.
Certain sulfamate-containing compounds, particularly those with steroidal or other specific scaffolds, have been found to inhibit tubulin polymerization, a key process in cell division. researchgate.net This activity is crucial for their anticancer effects. The mechanism is generally understood to involve binding to a specific site on the β-tubulin subunit.
Binding to the Colchicine (B1669291) Site : Molecular modeling studies suggest that these inhibitors bind to the colchicine-binding site on β-tubulin. mdpi.com This site is located at the interface between the α- and β-tubulin subunits.
Disruption of Microtubule Dynamics : By occupying the colchicine site, the inhibitor induces conformational changes in the tubulin dimer. mdpi.com Specifically, it can trigger movements in key structural elements like the T7 loop and H7 helix in β-tubulin. mdpi.com These conformational shifts prevent the tubulin dimers from adopting the correct structure required for polymerization into microtubules.
Ligand-Enzyme Complex Formation Dynamics
The formation of a complex between a sulfamate inhibitor and its target enzyme is a dynamic process that can involve multiple steps and conformational changes in both the ligand and the protein. For inhibitors that exhibit slow-binding kinetics, the process can be described by a two-step induced-fit model. researchgate.net
First, a rapid, reversible formation of an initial encounter complex (E:I) occurs. This is followed by a slower, monomolecular step where the initial complex isomerizes into a more stable, tighter-binding final complex (E:I*). researchgate.net
For CA , the isomerization could involve subtle conformational adjustments of active site residues to optimize the coordination with the zinc ion and maximize hydrogen bonding and van der Waals interactions, leading to a high-affinity, but still reversible, final complex.
For Tubulin , the binding event at the colchicine site can induce significant conformational changes that are transmitted through the protein structure, ultimately preventing its incorporation into a growing microtubule. mdpi.com
This dynamic process underscores that enzyme active sites are not rigid structures but rather flexible entities that can adapt to the binding of a ligand to achieve an optimal fit.
Characterization of Inhibitor Binding Modes through Computational Modeling
Computational modeling, particularly molecular docking and molecular dynamics simulations, is an indispensable tool for characterizing the binding modes of inhibitors like this compound at an atomic level. nih.govnih.govnih.gov
Docking studies predict the preferred orientation and conformation of the inhibitor within the enzyme's active site, providing insights into the key interactions that stabilize the complex.
In STS : Modeling can confirm the placement of the sulfamate group near the catalytic formylglycine residue and show how the 4-chlorophenyl ring fits within the hydrophobic steroid-binding channel. oup.com
In CA : Docking simulations consistently show the coordination of the sulfamate nitrogen to the active site zinc and the hydrogen bonding between the sulfamate oxygens and the Thr199 residue. acs.orgresearchgate.net These models can also explain differences in isoform selectivity based on interactions with non-conserved residues at the entrance of the active site.
In Tubulin : Computational analyses have been crucial in identifying the colchicine-binding site as the target for many polymerization inhibitors. mdpi.comnih.gov Docking can reveal specific hydrophobic and hydrogen-bonding interactions between the inhibitor and residues such as Cysβ241, which lines the pocket. mdpi.com
These computational approaches not only rationalize observed structure-activity relationships but also guide the design of new, more potent, and selective inhibitors. qub.ac.ukmdpi.com
Interactive Table: Summary of Computational Modeling Findings Use the filter to select an enzyme and view typical interactions.
| Enzyme Target | Key Interactions Predicted by Modeling |
| Steroid Sulfatase (STS) | Sulfamoyl group positioned near catalytic FGly residue. Aryl ring in hydrophobic channel. Interaction with Ca²⁺ ion. |
| Carbonic Anhydrase (CA) | Sulfamate nitrogen coordinates with catalytic Zn²⁺. Hydrogen bonds between sulfamate oxygens and Thr199. Aryl ring interacts with hydrophobic/hydrophilic residues in the cavity. |
| Tubulin | Binding within the colchicine site on β-tubulin. Hydrophobic interactions with residues like Cysβ241. Potential for hydrogen bonding with other residues. |
Design Principles for Selective Sulfamate-Based Enzyme Modulators
The design of selective sulfamate-based inhibitors hinges on exploiting the structural differences between the active sites of various target enzymes and their isoforms.
Exploiting Isoform Differences : While the catalytic core of enzyme families (like the CAs) is often highly conserved, the residues at the periphery of the active site can vary significantly. A key design principle is to append "tails" or specific chemical moieties to the core inhibitor scaffold (e.g., the this compound) that can form specific interactions with these non-conserved residues, thereby conferring isoform selectivity. acs.org
Dual-Targeting Inhibitors : A powerful strategy involves combining pharmacophores for two different enzymes into a single molecule. For instance, incorporating the aryl sulfamate group (an irreversible STS inhibitor) onto the scaffold of a nonsteroidal aromatase inhibitor (a reversible inhibitor) creates a dual aromatase-sulfatase inhibitor (DASI). mdpi.com This approach can offer a multi-pronged attack on hormone-dependent cancers.
Modulation of the Zinc-Binding Group (ZBG) : For metalloenzymes like carbonic anhydrase, the nature of the ZBG is critical. Studies comparing sulfamates with their bioisosteric sulfamide (B24259) counterparts have consistently shown that sulfamates are significantly more potent CA inhibitors. acs.orgdrugbank.com This highlights that subtle changes in the electronics and geometry of the ZBG can have a profound impact on binding affinity, providing a key principle for inhibitor design.
Scaffold Optimization : The scaffold to which the sulfamate is attached is crucial for directing the molecule to the correct target and for establishing secondary binding interactions that enhance affinity and selectivity. Moving from steroidal to non-steroidal scaffolds, for example, was a key step in developing STS inhibitors devoid of unwanted estrogenic side effects. mdpi.com
By applying these principles, medicinal chemists can rationally design next-generation sulfamate-based modulators with improved potency, selectivity, and therapeutic profiles.
Structure Activity Relationship Sar Analysis Chemical and Theoretical Focus
Correlating Structural Modifications on the 4-Chlorophenyl Sulfamate (B1201201) Core with Chemical Reactivity
The chemical reactivity of phenyl sulfamates, particularly their role as electrophiles, is highly tunable through structural modifications. The sulfamate core can be considered a stable scaffold whose reactivity can be modulated by the nature of the amine group and substitutions on the phenyl ring. nih.gov Studies on related α-sulfamate acetamides, which act as electrophiles, reveal that the electronics of the amine group significantly influence the electrophilicity of the α-carbon. nih.gov
A key measure of chemical reactivity for these compounds is their rate of reaction with nucleophiles, such as the biological thiol glutathione (GSH). Aryl-substituted sulfamates exhibit markedly different reactivity profiles compared to their alkyl counterparts or other electrophilic species like chloroacetamides. For instance, phenyl sulfamate is significantly less reactive towards GSH than chloroacetamide. nih.gov This attenuated reactivity can be further fine-tuned. The introduction of a halogen, such as bromine, at the para-position of the phenyl ring (4-bromo phenyl sulfamate) dramatically decreases reactivity, increasing the reaction half-life (t½) with GSH by more than fourfold compared to the unsubstituted phenyl sulfamate. nih.gov This suggests that electron-releasing conjugation from the amine to the sulfur atom enhances stability, and this effect is influenced by the phenyl ring substituents. nih.gov
Conversely, modifications that decrease the electron-donating capacity of the amine nitrogen are expected to increase the electrophilicity and, therefore, the chemical reactivity of the sulfamate group. This principle allows for the rational design of sulfamate-based compounds with a wide spectrum of chemical reactivities.
Table 1: Comparative Reactivity of Phenyl Sulfamate Analogs with Glutathione (GSH)
| Compound | Half-Life (t½) with GSH (hours) | Relative Reactivity |
| Phenyl Sulfamate | ~25 | Base |
| 4-Bromo Phenyl Sulfamate | >100 | Decreased |
| Dimethyl Sulfamate | >100 | Decreased |
This table illustrates how substitutions on the phenyl ring and the sulfamate nitrogen alter chemical reactivity, as measured by the half-life of the reaction with glutathione. Data sourced from studies on α-sulfamate acetamides. nih.gov
Impact of Substituent Effects on Molecular Interactions
Electron-withdrawing substituents, like the chloro group in 4-Chlorophenyl Sulfamate, generally enhance the strength of electrostatic interactions with electron-rich partners by reducing the electron density of the phenyl ring. nih.gov Conversely, electron-donating groups would have the opposite effect. These interactions are not merely dictated by the polarization of the aromatic π-system; direct, through-space interactions between the substituent and an interacting molecule can be the primary determinant of the interaction strength. nih.gov
This electron-withdrawing nature impacts molecular interactions. For example, a halogenated phenyl ring will engage more strongly in cation-π interactions compared to an unsubstituted ring due to the modified electrostatic potential above the ring. nih.gov The presence of a halogen can also influence the acidity of nearby functional groups. In studies of 2,6-diarylbenzenesulfonamides, it was shown that a para-fluoro substituent on a flanking aryl ring affects the pKa of the distant sulfonamide group through a through-space effect rather than a through-bond inductive or resonance effect. sdu.dk
Steric effects arise from the physical size of the halogen atom. While a chlorine atom is of moderate size, bulkier halogens like bromine or iodine can hinder the approach of other molecules, influencing conformational preferences and the geometry of intermolecular interactions. This steric hindrance can dictate whether interactions occur at a specific site or if a particular molecular conformation is favored.
The regiochemistry of substituents on the phenyl ring—ortho, meta, or para—is a critical determinant of molecular behavior. The relative position of substituents has a profound influence on the strength and nature of non-covalent interactions like π-π stacking. nih.govnih.gov This is because the substituent's effect is not uniform across the ring; electronic effects (especially resonance) are transmitted most strongly to the ortho and para positions.
Computational and experimental studies have shown that the substituent effect in π-π interactions is largely governed by the direct, electrostatic interaction of the substituent itself with the adjacent aromatic ring. nih.gov The contribution from the polarization of the substituted ring is often smaller. nih.gov As the distance between the interacting rings changes, the relative importance of these two contributions shifts. rsc.org For instance, placing a methyl group at the ortho position of a triptycene system was found to increase the strength of π-π stacking by over 50% compared to placing it at the para position, suggesting a direct interaction between the substituent and the other aromatic ring is at play. nih.gov
In the context of the sulfamate moiety, substituents at the para-position of an adjacent phenyl ring have been shown to fine-tune the acidity (pKa) of the sulfonamide NH group, demonstrating a linear trend with the electronic character of the substituent. sdu.dk This indicates that even distant substituents can exert significant control over chemical properties through space. sdu.dk
Table 2: Effect of para-Substituent on Acidity of a Diarylbenzenesulfonamide System
| para-Substituent (X) | Hammett Constant (σp) | pKa |
| OMe | -0.27 | 12.34 |
| Me | -0.17 | 12.24 |
| F | 0.06 | 12.04 |
| CF3 | 0.54 | 11.74 |
This table shows the correlation between the electronic nature of a substituent at the para-position and the measured pKa of a remote sulfonamide group, highlighting the through-space influence of substituents. Data adapted from a study on 2,6-diarylbenzenesulfonamides. sdu.dk
Theoretical SAR Models for Predicting Molecular Behavior
Theoretical and computational models are indispensable tools for rationalizing and predicting the behavior of molecules like this compound. Quantum mechanical methods, such as Density Functional Theory (DFT), allow for the detailed study of molecular structure, electronic properties, and reactivity. researchgate.net
These models can be used to:
Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule, providing insights into bond lengths, bond angles, and dihedral angles.
Calculate Electronic Properties: Map the electron density distribution and electrostatic potential, identifying electron-rich and electron-poor regions of the molecule. This is crucial for predicting how the molecule will interact with other species.
Predict Reactivity: Calculate parameters like frontier molecular orbital energies (HOMO/LUMO) to predict sites susceptible to nucleophilic or electrophilic attack.
Simulate Molecular Interactions: Molecular docking studies can predict the preferred binding orientation of a sulfamate derivative within a receptor active site. These simulations calculate a binding affinity or docking score (e.g., in kcal/mol) and reveal key interactions like hydrogen bonds and hydrophobic contacts that stabilize the complex. researchgate.netresearchgate.net
For example, docking studies on fluorinated phenyl sulfamate analogs have been used to identify favorable interactions in an enzyme active site, correctly predicting that derivatives with fluorine atoms at the meta position would have the most favorable free binding energies and highest inhibitory potency. researchgate.netnih.gov These computational approaches complement experimental data and provide a mechanistic understanding of the observed SAR, guiding the design of new molecules with desired properties. researchgate.net
Design Principles Derived from SAR for Enhanced Chemical Properties
The collective SAR insights provide a set of guiding principles for the rational design of sulfamate-containing molecules with tailored chemical properties.
Reactivity Tuning via the Sulfamate Amine: The reactivity of the sulfamate core as an electrophile can be precisely controlled. Aryl substitution on the amine nitrogen (as in phenyl sulfamate) significantly dampens reactivity compared to alkyl substitution. nih.gov This principle allows for the design of either highly stable compounds or tunable "self-immolative" electrophiles depending on the application. nih.gov
Modulation of Molecular Interactions through Phenyl Ring Substitution: The strength and nature of non-covalent interactions can be engineered by selecting appropriate substituents for the phenyl ring.
To enhance electrostatic interactions (e.g., cation-π), electron-withdrawing groups like halogens or nitro groups can be introduced. nih.gov
To control solubility and hydrophobic interactions, the strategic addition of polar or non-polar groups is effective.
Exploiting Positional Isomerism: The specific placement of a substituent (ortho, meta, or para) is a powerful design tool. As SAR studies have shown, positional changes can dramatically alter π-π stacking strengths and the acidity of remote functional groups. sdu.dknih.gov For instance, placing substituents at the meta position on a terminal phenyl ring has proven effective in optimizing the inhibitory potency of certain phenyl sulfamate derivatives. nih.govacs.org
Integration of Computational and Experimental Approaches: An efficient design strategy relies on the synergy between theoretical modeling and empirical testing. Computational methods like molecular docking can screen virtual libraries of designed compounds to prioritize candidates for synthesis. researchgate.net This predictive modeling accelerates the discovery of molecules with enhanced or specific chemical characteristics.
Advanced Research Applications in Organic Chemistry and Materials Science
Role in Agrochemistry Research
In the field of agrochemistry, the discovery of novel active compounds often relies on the systematic synthesis and screening of extensive compound libraries. The 4-chlorophenyl moiety is a common feature in many agrochemicals, and sulfamate (B1201201) derivatives serve as valuable precursors for creating diverse molecular scaffolds. The focus of research in this area is on the synthesis of novel structures for biological screening, rather than on the efficacy of the final compounds.
Researchers utilize 4-chlorophenyl sulfamate and related compounds as starting materials to generate a variety of derivatives. For instance, the synthesis of sulfone and sulfonamide derivatives from 4-chlorophenyl precursors is a common strategy. researchgate.netresearchgate.netnih.gov The 4-chlorophenyl group provides a stable aromatic core that can be further functionalized, while the sulfamate group offers a reactive site for introducing different substituents. This approach allows for the creation of a wide range of molecules with varied structural features, which are then subjected to high-throughput screening to identify potential new agrochemical leads.
The synthetic pathways often involve multi-step procedures starting from basic building blocks like 4-chlorobenzene or 4-chlorobenzoic acid. researchgate.netgoogle.comnih.gov These syntheses are designed to be efficient and adaptable, enabling the production of numerous analogs for structure-activity relationship (SAR) studies.
Table 1: Synthetic Strategies for Agrochemical Precursors from 4-Chlorophenyl Derivatives
| Starting Material | Key Transformation | Resulting Scaffold | Research Focus |
|---|---|---|---|
| 4-Chlorobenzene | Chlorosulfonation, Reduction, and subsequent reactions | Trichloromethyl-4-chlorophenyl sulfone | Synthesis of potential pesticides for screening. researchgate.net |
| 4-Chlorobenzoic Acid | Esterification, Hydrazination, Cyclization, and Sulfonylation | 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides | Generation of novel compounds for antiviral screening against plant pathogens like Tobacco Mosaic Virus. nih.govnih.gov |
| Chlorophenols | Sulfation using 2,2,2-trichloroethyl (TCE) chlorosulfate | Chlorophenol sulfates | Synthesis of metabolites for environmental and toxicological research. nih.gov |
Applications in Material Science Research
In materials science, this compound is investigated as a potential precursor for the synthesis of specialized polymers. The presence of the reactive sulfamate group and the stable chlorophenyl ring allows it to be incorporated into polymer backbones or used as a functional monomer. While specific physical properties of the resulting materials are outside the scope of this discussion, the focus is on the synthetic utility of this compound as a building block.
A closely related compound, bis(4-chlorophenyl) sulfone (BCPS), is a known monomer used in the production of high-performance polymers such as polysulfones and polyethersulfones. nih.gov By analogy, researchers explore the use of this compound to introduce sulfamate linkages into polymer chains, potentially leading to materials with novel structural characteristics. The copolymerization of monomers containing the 4-chlorophenyl group, such as 4-chlorophenyl acrylate, has been shown to be a viable route to new polymeric materials. scilit.com The sulfonation of existing polymer blocks is another established technique to modify material properties, indicating the value of sulfur-containing functional groups in polymer chemistry. mdpi.com
The research in this area centers on developing polymerization reactions where this compound or its derivatives can act as monomers or co-monomers. These studies aim to expand the library of available polymer precursors for creating advanced materials.
Table 2: 4-Chlorophenyl-Containing Precursors in Polymer Synthesis
| Precursor/Monomer | Polymerization Context | Resulting Polymer Type (Example) |
|---|---|---|
| Bis(4-chlorophenyl) sulfone (BCPS) | Monomer for polycondensation | Polysulfones, Polyethersulfones. nih.gov |
| 4-Chlorophenyl acrylate | Co-monomer in free radical polymerization | Acrylic copolymers. scilit.com |
| This compound (conceptual) | Potential monomer for polycondensation or functionalization | Specialized polyamides or polysulfamates. |
Development of New Synthetic Methodologies Utilizing Sulfamate Intermediates
Aryl sulfamates, including this compound, are valuable intermediates in organic synthesis. Their utility has spurred the development of new synthetic methods that leverage the unique reactivity of the sulfamate group. These methodologies often involve transition-metal catalysis to achieve transformations that were previously challenging.
Recent research has demonstrated the use of sulfamate esters as effective nucleophiles in carbon-nitrogen (C–N) bond-forming reactions. For example, a dual photochemically-driven, nickel-catalyzed reaction has been developed for the N-arylation of O-alkyl sulfamate esters with (hetero)aryl bromides. nih.gov This method provides broad access to N-aryl and N-heteroaryl substituted O-alkyl sulfamates under mild conditions.
Furthermore, the sulfamate group can serve as a directing group or a leaving group in various transformations. A nickel-catalyzed hydrodeoxygenation of aryl sulfamates has been reported, which uses alcohols as mild reducing agents to selectively remove the sulfamate group and yield deoxygenated aryl products. organic-chemistry.org This reaction expands the synthetic utility of aryl sulfamates as removable activating groups. Other research has focused on the copper-catalyzed N-arylation of sulfamates, providing alternative routes to previously difficult-to-access arylated products. mcmaster.ca
Table 3: Novel Synthetic Methodologies Involving Aryl Sulfamates
| Methodology | Catalyst System | Transformation | Significance |
|---|---|---|---|
| N-(hetero)arylation of O-alkyl sulfamate esters | Dual Nickel/Iridium photocatalysis | Forms a C–N bond between an aryl bromide and a sulfamate ester. | First general use of sulfamate esters as nucleophiles in C–N coupling. nih.gov |
| Hydrodeoxygenation of aryl sulfamates | Nickel complex with an N-heterocyclic carbene (NHC) ligand | Reduces the C–O bond of the aryl sulfamate, removing the sulfamate group. | Provides a mild and selective method for deoxygenation of phenols via their sulfamate esters. organic-chemistry.org |
| N-arylation of sulfamates | Copper catalysis | Forms a C–N bond between an aryl halide and a sulfamate. | Offers a practical route to N-arylated sulfamates, which are challenging to synthesize by other means. mcmaster.ca |
Exploration of this compound in Supramolecular Chemistry
The field of supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. The molecular structure of this compound makes it an intriguing candidate for building such assemblies. The key features contributing to its potential in this area are the aromatic ring, the chlorine substituent, and the sulfamate group.
The 4-chlorophenyl moiety can participate in a variety of non-covalent interactions that are crucial for directing molecular self-assembly. These include π-π stacking, C-H···π interactions, and halogen bonding (C-Cl···X). nih.govnih.gov Studies on the crystal structure of the related compound 4-chlorophenyl 4-toluenesulfonate have revealed a complex network of weak C-H···O, C-H···Cl, and C-H···π interactions that dictate the supramolecular aggregation of the molecules in the solid state. researchgate.net
The sulfamate group (-OSO₂NH₂) is an excellent hydrogen bond donor (N-H) and acceptor (S=O), enabling the formation of robust and directional hydrogen-bonding networks. The combination of these varied interaction capabilities within a single molecule allows for the design of intricate, multi-dimensional supramolecular architectures. Researchers are exploring how to balance these different forces to control the self-assembly process and create novel supramolecular materials.
Table 4: Non-Covalent Interactions of the 4-Chlorophenyl Moiety in Supramolecular Assembly
| Interaction Type | Description | Example from Related Structures |
|---|---|---|
| C–H⋯π Interactions | An interaction between a C-H bond and the electron cloud of an aromatic ring. | Observed in the crystal structure of a triazole derivative, linking molecules into a chain. nih.gov |
| Halogen Bonding | A non-covalent interaction where a halogen atom acts as an electrophilic species. | The chlorine atom can interact with electron-rich atoms or groups. |
| C–H⋯Cl Interactions | A weak hydrogen bond between a C-H group and a chlorine atom. | Contributes to the overall packing in the crystal structure of 4-chlorophenyl 4-toluenesulfonate. researchgate.net |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Commonly directs the assembly of aromatic-containing molecules. rsc.org |
Future Directions and Emerging Research Avenues for 4 Chlorophenyl Sulfamate Chemistry
Exploration of Novel Synthetic Routes and Catalytic Systems
The development of efficient and practical methods for the synthesis of aryl sulfamates, including 4-chlorophenyl sulfamate (B1201201), is a cornerstone for its broader application. Future research is poised to move beyond traditional methods, focusing on milder conditions, greater functional group tolerance, and improved atom economy.
Novel Reagents and Methodologies: Recent advancements have introduced innovative reagents for sulfamoylation. For instance, hexafluoroisopropyl sulfamate has been identified as a stable, solid reagent that reacts with a wide range of phenols under mild conditions to afford the corresponding aryl sulfamates. organic-chemistry.orgmcmaster.ca The primary byproduct, hexafluoroisopropanol, is volatile, simplifying product isolation. organic-chemistry.org Another promising approach involves the use of electron-deficient aryl sulfamates as activated group transfer reagents, catalyzed by N-methylimidazole, for the sulfamoylation of phenols. organic-chemistry.org These methods represent a significant step towards more user-friendly and efficient syntheses of compounds like 4-chlorophenyl sulfamate.
Advanced Catalytic Systems: The development of novel catalytic systems is critical for expanding the synthetic utility of this compound, particularly in cross-coupling reactions. While aryl sulfamates have traditionally been challenging substrates for palladium-catalyzed reactions, recent breakthroughs are changing this perception. acs.org
Palladium Catalysis: A versatile palladium-based catalyst system has been developed for the broad-scope amination of aryl sulfamates. acs.org This system is effective for a wide range of nitrogen nucleophiles, including anilines, primary and secondary alkyl amines, and N-heterocycles. acs.org The key to its success lies in the use of specific phosphine (B1218219) ligands and a mixture of polar protic solvents, which facilitates the turnover-limiting oxidative addition step. acs.org
Nickel Catalysis: Nickel catalysis has proven effective for Suzuki-Miyaura cross-coupling reactions of aryl sulfamates, providing access to biaryl compounds. nih.gov Photochemically-mediated, nickel-catalyzed methods have also been developed for the N-arylation of sulfamate esters, which proceeds under mild, ambient temperature conditions and avoids side reactions sometimes observed with palladium catalysts. nih.govfigshare.com
Iron Catalysis: As an earth-abundant and non-toxic metal, iron is an attractive catalyst. Iron-catalyzed alkylations of aryl sulfamates with Grignard reagents have been reported, enabling the formation of sp²–sp³ carbon-carbon bonds. acs.org This method complements existing arylation and amination reactions and is valuable for synthesizing polyfunctionalized arenes. acs.org
| Catalyst System | Reaction Type | Key Advantages |
| Palladium/Phosphine | Amination | Broad scope of N-nucleophiles, high conversions. acs.org |
| Nickel/PCy₃ | Suzuki-Miyaura | Utilizes inexpensive catalyst, good to excellent yields for biaryls. nih.gov |
| Nickel/Iridium (Photocatalysis) | N-Arylation | Mild conditions, ambient temperature, avoids N-alkylation side products. nih.gov |
| Iron | Alkylation (with Grignards) | Uses earth-abundant metal, constructs sp²–sp³ C–C bonds. acs.org |
Deeper Mechanistic Understanding of Complex Sulfamate Reactions
A thorough understanding of reaction mechanisms is fundamental to optimizing existing transformations and designing new ones. For this compound, future research will likely focus on elucidating the intricate pathways of its various reactions through a combination of experimental and theoretical approaches.
Kinetic and Isotope Studies: Kinetic studies are invaluable for understanding reaction rates and the factors that influence them. For example, kinetic and mechanistic investigations into the hydrolysis and aminolysis of model aryl sulfamates have revealed shifts in reaction mechanisms (e.g., from SN2 to SN1 or E2 to E1cB) depending on the pH, solvent, and nucleophile. scilit.comresearchgate.netresearchgate.net Brønsted analysis, which correlates reaction rates with the pKa of the leaving group or catalyst, has been used to probe the nature of the transition state in enzyme-catalyzed aryl sulfate (B86663) hydrolysis. researchgate.net Similar detailed studies on reactions involving this compound will provide crucial insights into transition state structures and reaction pathways.
Computational Investigations: Theoretical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for mechanistic chemistry. Computational studies on the palladium-catalyzed amination of aryl sulfamates have shown that the oxidative addition of the aryl sulfamate to the palladium center is the rate-limiting step and proceeds through a cationic pathway in polar protic solvents. acs.org Theoretical studies comparing the hydrolysis of aryl sulfates and aryl sulfamates have traced the mechanistic divergence (SN2 vs. SN1) to the greater stability of the SO₂NH intermediate compared to SO₃. researchgate.net Future work will likely apply these methods to other complex transformations of this compound to map out entire catalytic cycles and identify key intermediates and transition states with high accuracy.
| Reaction Type | Mechanistic Insights | Investigational Tool |
| Hydrolysis | Can proceed via SN1 or SN2 mechanisms depending on conditions. researchgate.net | Kinetic Studies, Theoretical Calculations (DFT) |
| Aminolysis | May involve E2 or E1cB-type mechanisms. researchgate.net | Kinetic Studies, Brønsted Analysis |
| Pd-Catalyzed Amination | Oxidative addition is the rate-limiting step; proceeds via a cationic pathway in polar solvents. acs.org | Computational Studies (DFT) |
| Enzyme-Catalyzed Hydrolysis | Brønsted analysis suggests an SN2-like mechanism at the sulfur atom. researchgate.net | Kinetic Studies, Brønsted Analysis |
Integration with Flow Chemistry and Automated Synthesis
The transition from traditional batch processing to continuous flow chemistry and automated synthesis platforms offers significant advantages in terms of safety, efficiency, scalability, and reproducibility. nih.govresearchgate.net Applying these technologies to the synthesis and derivatization of this compound is a promising future direction.
Flow Chemistry for Enhanced Safety and Control: Many reactions, such as nitrations or those involving hazardous reagents, are safer to perform in continuous flow reactors due to the small reaction volumes and superior heat and mass transfer. amt.uk The synthesis of this compound and its subsequent transformations could be significantly improved by adopting flow chemistry, allowing for precise control over reaction parameters like temperature, pressure, and residence time, which can lead to higher yields and purities. nih.gov
Automated Synthesis for Library Generation: Automated synthesis platforms are powerful tools for accelerating drug discovery and materials science research by enabling the rapid generation of compound libraries. acs.orgdigitellinc.com A fully automated flow-through system could be designed for the synthesis of a diverse library of this compound analogs. By systematically varying reaction partners in subsequent cross-coupling or functionalization steps, researchers can efficiently explore the chemical space around this scaffold, which is invaluable for structure-activity relationship (SAR) studies. acs.org
Advanced Computational Methods for Predictive Design
Computational chemistry is evolving from an explanatory tool to a predictive one, enabling the in silico design of molecules and reactions. For this compound, advanced computational methods can guide synthetic efforts and predict molecular properties.
Predictive Reaction Modeling: DFT calculations can be used not only to understand known reactions but also to predict the outcomes of new ones. By calculating the activation energies for competing reaction pathways, it is possible to predict the feasibility and selectivity of a proposed transformation involving this compound, thereby saving significant experimental time and resources.
Force Field Development and Molecular Dynamics: To accurately model the behavior of this compound in complex environments, such as in solution or interacting with a biological target, accurate force field parameters are essential. Research is ongoing to develop and benchmark force field parameters for sulfate and sulfamate groups to improve the accuracy of molecular dynamics (MD) simulations. nih.govacs.org These simulations can provide insights into conformational preferences, solvation, and binding interactions that are crucial for rational drug design.
Quantitative Structure-Property/Activity Relationships (QSPR/QSAR): QSPR and QSAR models use statistical methods to correlate chemical structure with physical properties or biological activity. mdpi.com By building robust models based on a dataset of this compound derivatives, it would be possible to predict the properties and potential bioactivity of new, unsynthesized analogs. This predictive capability is a key component of modern, data-driven approaches to drug discovery and materials design. youtube.com
Expansion into New Areas of Chemical Transformations
The unique reactivity of the sulfamate group makes this compound a versatile platform for exploring novel chemical transformations beyond its established roles.
Directed C-H Functionalization: The sulfamate group can act as a directing group for ortho-metalation, enabling the regioselective functionalization of the C-H bond adjacent to the sulfamate-bearing oxygen. nih.gov This strategy allows for the introduction of a wide range of electrophiles at the ortho position before the sulfamate group is used in a subsequent cross-coupling reaction, providing a powerful tool for the synthesis of polysubstituted aromatic compounds. acs.org
Novel Coupling Reactions and Rearrangements: Research continues to expand the scope of reactions in which aryl sulfamates can participate. This includes exploring new types of cross-coupling partners and catalytic systems. mcmaster.ca Furthermore, rearrangements involving the sulfamate moiety, such as the sulfonative rearrangement of N-aryl sulfamates to para-sulfonyl anilines, highlight the potential for discovering entirely new transformations. chemrxiv.orgchemrxiv.org Investigating analogous rearrangements and cycloaddition reactions starting from this compound could lead to novel heterocyclic scaffolds.
Self-Immolative Linkers and Covalent Probes: Recent studies have explored sulfamate acetamides as "self-immolative" electrophiles for covalent ligand-directed release chemistry. nih.govacs.org In this concept, the reaction of a cysteine residue with the electrophilic sulfamate center triggers the release of a payload molecule. acs.org this compound could be incorporated into such systems, serving as a core scaffold for developing novel targeted covalent inhibitors or chemical probes for biological research.
| Transformation Type | Description | Potential Application |
| Directed Ortho-Metalation | The sulfamate group directs lithiation to the ortho-position for subsequent reaction with electrophiles. nih.gov | Synthesis of highly substituted aromatic compounds. |
| Suzuki-Miyaura Coupling | Ni-catalyzed C-C bond formation with boronic acids. nih.gov | Synthesis of biaryl structures. |
| Buchwald-Hartwig Amination | Pd-catalyzed C-N bond formation with various amines. acs.org | Access to diverse arylamines. |
| Iron-Catalyzed Alkylation | Fe-catalyzed C-C bond formation with Grignard reagents. acs.org | Introduction of alkyl groups. |
| Sulfonative Rearrangement | Potential for rearrangement reactions to form new C-S bonds. chemrxiv.orgchemrxiv.org | Synthesis of novel sulfonylated compounds. |
| Covalent Modification | Use as a reactive moiety for targeting specific amino acid residues in proteins. nih.govacs.org | Development of chemical probes and targeted therapeutics. |
Q & A
Q. What are the standard synthetic routes for 4-Chlorophenyl Sulfamate, and how can reaction yields be optimized?
this compound is typically synthesized via sulfamation of 4-chlorophenol derivatives. A common approach involves reacting chloromethyl 4-chlorophenyl sulfide with sulfamoyl chloride under controlled acidic conditions (e.g., HCl catalysis) . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 molar excess of sulfamoyl chloride) and temperature control (40–60°C). Post-reaction purification via recrystallization in ethanol/water mixtures (70:30 v/v) enhances purity .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- X-ray crystallography : Resolves crystal packing and bond angles (e.g., C–S bond lengths of ~1.76 Å observed in sulfonamide analogs) .
- NMR spectroscopy : Key signals include δ 7.3–7.5 ppm (aromatic protons) and δ 3.1–3.3 ppm (sulfamate S–O–NH2 protons) .
- IR spectroscopy : Peaks at 1160–1180 cm⁻¹ (S=O stretching) and 1340–1360 cm⁻¹ (S–N vibrations) .
Software tools like APEX2 and SAINT are critical for refining crystallographic data .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Storage : Store in airtight containers at 2–8°C to prevent hydrolysis .
- Waste disposal : Segregate sulfamate-containing waste and use licensed biohazard disposal services to avoid environmental contamination .
- PPE : Use nitrile gloves and fume hoods during synthesis to mitigate dermal/ocular exposure .
Advanced Research Questions
Q. How can contradictions in kinetic data for this compound solvolysis across solvents be resolved?
Solvolysis studies in hydroxylic solvents (e.g., methanol, ethanol, water) often show rate discrepancies due to solvent polarity and hydrogen-bonding effects. To resolve contradictions:
Q. What computational methods are suitable for predicting the electronic properties of this compound?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps ~4.5–5.0 eV) to predict reactivity .
- Molecular Dynamics (MD) : Simulate solvation dynamics in aqueous/organic matrices to assess stability .
- Software : Gaussian 16 or ORCA for geometry optimization; VMD for visualization .
Q. How does this compound function as a precursor in heterocyclic compound synthesis?
It serves as a sulfamoylating agent in microwave-assisted reactions:
- Example : Synthesis of 2-amino-imidazo[1,2-a]pyridines via alkylation of primary amines (70–85% yields under 100 W microwave irradiation) .
- Mechanism : Nucleophilic attack at the sulfamate sulfur, followed by cyclization with α,β-unsaturated ketones .
Data Contradiction and Validation
Q. How should researchers address inconsistencies in crystallographic data for sulfamate derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
